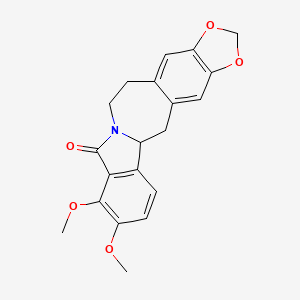
Lennoxamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lennoxamine is a natural product found in Berberis darwinii with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Lennoxamine's structure is characterized by a complex arrangement that allows for diverse interactions within biological systems. Its synthesis has been a subject of interest due to its potential therapeutic applications. Several methods have been developed for its synthesis, including:
- Radical Cascade Reactions : A short synthesis using a radical cascade has been reported, which highlights the efficiency of this method in constructing complex structures with minimal steps .
- Intramolecular Diels-Alder Reactions : This approach utilizes furan to create advanced intermediates of this compound analogues, showcasing its versatility in synthetic organic chemistry .
- Electrophilic Aromatic Substitution : Key steps in the total synthesis of this compound involve intramolecular electrophilic aromatic substitution reactions, demonstrating its applicability in asymmetric synthesis .
Pharmacological Applications
This compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:
- Antitumor Activity : Studies indicate that this compound and its derivatives possess antitumor properties, making them potential candidates for cancer treatment. The isoindolinone motif common in this compound is also found in other biologically active compounds .
- Pain Management : Compounds related to this compound have been noted for their analgesic effects, particularly in inflammatory conditions such as osteoarthritis .
- Neurological Effects : Research into the neurological impacts of this compound suggests it may influence neurotransmitter systems, although further studies are required to elucidate these mechanisms fully .
Case Studies and Research Findings
- Antitumor Studies : A study demonstrated that certain this compound derivatives inhibit tumor growth in vitro and in vivo, suggesting their potential as chemotherapeutic agents. The mechanisms involved include modulation of cell cycle progression and induction of apoptosis .
- Synthesis of Analogues : Research has focused on synthesizing analogues of this compound to enhance its biological activity. For instance, modifications to the isoindolinone structure have led to compounds with improved potency against specific cancer cell lines .
- Bioactivity Screening : A comprehensive screening of this compound's bioactivity revealed significant interactions with various receptors involved in pain and inflammation pathways, indicating its potential use as an anti-inflammatory agent .
Data Tables
Propiedades
Número CAS |
95530-38-4 |
|---|---|
Fórmula molecular |
C20H19NO5 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
7,8-dimethoxy-17,19-dioxa-11-azapentacyclo[12.7.0.03,11.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-10-one |
InChI |
InChI=1S/C20H19NO5/c1-23-15-4-3-13-14-7-12-9-17-16(25-10-26-17)8-11(12)5-6-21(14)20(22)18(13)19(15)24-2/h3-4,8-9,14H,5-7,10H2,1-2H3 |
Clave InChI |
GIVXYHGHGFITPJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C3CC4=CC5=C(C=C4CCN3C2=O)OCO5)OC |
SMILES canónico |
COC1=C(C2=C(C=C1)C3CC4=CC5=C(C=C4CCN3C2=O)OCO5)OC |
Sinónimos |
lennoxamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















